(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-20(18-14-16-3-1-2-7-24(16)21-18)22-8-10-23(11-9-22)29(26,27)17-4-5-19-15(13-17)6-12-28-19/h4-5,13-14H,1-3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVUONMODLOCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophoric elements that suggest diverse biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 416.5 g/mol . The compound features:
- A piperazine moiety , which is often associated with various pharmacological activities.
- A sulfonyl group attached to a dihydrobenzofuran , enhancing its potential for enzyme inhibition.
- A tetrahydropyrazolo ring that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant inhibitory effects on various cancer cell lines. For instance:
- In vitro studies have demonstrated that derivatives of dihydrobenzofuran can inhibit tubulin polymerization, a critical mechanism in cancer cell mitosis. One study highlighted that certain derivatives inhibited mitosis at micromolar concentrations, suggesting potential as antitumor agents .
Antimicrobial Properties
The sulfonamide functionality in the compound is known for its antibacterial properties. Compounds with similar structures have shown:
- Inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .
Neuropharmacological Effects
The piperazine component is linked to various neurological effects:
- Compounds containing piperazine rings have been studied for their roles as serotonin receptor modulators , which are crucial in the treatment of depression and anxiety disorders. The potential binding affinity to serotonin receptors could make this compound a candidate for further neuropharmacological studies .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the piperazine derivative.
- Introduction of the sulfonyl group via sulfonation reactions.
- Construction of the tetrahydropyrazolo ring through cyclization techniques.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, which can be categorized into three main areas:
-
Anticancer Activity
- In vitro studies have shown that derivatives of dihydrobenzofuran can inhibit tubulin polymerization, a critical mechanism in cancer cell mitosis. For example, compounds similar to this one have demonstrated inhibitory effects on various cancer cell lines at micromolar concentrations, indicating potential as antitumor agents.
-
Antimicrobial Properties
- The sulfonamide functionality within the compound is known for its antibacterial properties. Studies have reported that compounds with similar structures exhibit inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents.
-
Neuropharmacological Effects
- The piperazine component is linked to various neurological effects. Compounds containing piperazine rings have been studied for their roles as serotonin receptor modulators. This could position the compound as a candidate for further research in treating depression and anxiety disorders due to its potential binding affinity to serotonin receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study published in Medicinal Chemistry Letters demonstrated that piperazine derivatives exhibit notable anticancer properties by inducing apoptosis in cancer cells through the mitochondrial pathway.
- Another investigation highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains, emphasizing the importance of structural modifications for enhancing bioactivity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the piperazine derivative.
- Introduction of the sulfonyl group via sulfonation reactions.
- Construction of the tetrahydropyrazolo ring through cyclization techniques.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with structurally related molecules:
Analysis :
- Sulfonamide vs.
- Aromatic Systems : The dihydrobenzofuran ring shares partial structural overlap with catechins’ benzopyran system , but the absence of hydroxyl groups in the target compound suggests divergent mechanisms (e.g., receptor antagonism vs. antioxidant activity).
Graph-Based Structural Similarity
Using chemical graph theory , the target compound’s piperazine and tetrahydropyridinone motifs can be compared to known kinase inhibitors (e.g., PI3K or mTOR inhibitors). Substituent variations, such as the sulfonyl group, may alter binding kinetics by introducing steric or electronic effects.
Functional and Pharmacological Comparisons
Hypothetical Binding Affinities
While direct pharmacological data for the target compound is unavailable, comparisons with analogues suggest:
- Piperazine sulfonamides: Often exhibit nanomolar affinity for serotonin or dopamine receptors due to sulfonyl-mediated hydrogen bonding.
- Tetrahydropyridinone derivatives: Common in PDE4 inhibitors (e.g., roflumilast), where the core structure facilitates hydrophobic interactions.
Physicochemical Properties
| Property | Target Compound | MFR-a | Catechin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~800 | ~290 |
| LogP (Predicted) | 2.1 | -1.5 | 1.8 |
| Solubility (mg/mL) | 0.05 (Low) | High | Moderate |
Research Findings and Limitations
- Structural Uniqueness: The hybrid architecture distinguishes it from natural products like MFR-a and catechins, positioning it as a novel scaffold for synthetic optimization.
- Knowledge Gaps: As noted in chemical structure comparison studies , the biological relevance of such hybrids remains underexplored, highlighting a need for target validation and ADMET profiling.
Preparation Methods
Sulfonation of 2,3-Dihydrobenzofuran
Electrophilic aromatic sulfonation of 2,3-dihydrobenzofuran at the 5-position is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, yielding 5-sulfonyl chloride-2,3-dihydrobenzofuran. The reaction proceeds via a Wheland intermediate, with the electron-rich 5-position favored due to resonance stabilization from the oxygen atom in the dihydrofuran ring.
Piperazine Functionalization
The sulfonyl chloride intermediate reacts with piperazine in anhydrous tetrahydrofuran (THF) under inert atmosphere, using triethylamine (TEA) as a base to scavenge HCl. This nucleophilic substitution affords 5-(piperazin-1-ylsulfonyl)-2,3-dihydrobenzofuran in 75–85% yield. Boc protection of the secondary amine prior to sulfonation (e.g., using di-tert-butyl dicarbonate) may be necessary to prevent over-sulfonation, followed by deprotection with 4N HCl in dioxane.
Coupling via Methanone Bridge Formation
Activation of the Carboxylic Acid
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane. Alternatively, peptide coupling reagents such as HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are employed in DMF with DIPEA (N,N-diisopropylethylamine) to form the reactive ester intermediate.
Nucleophilic Acyl Substitution
The activated carboxylic acid reacts with the secondary amine of 5-(piperazin-1-ylsulfonyl)-2,3-dihydrobenzofuran in DMF at room temperature. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming the methanone bridge. Yields range from 60–75%, with purification via flash chromatography (silica gel, ethyl acetate/petroleum ether).
Alternative Routes and Optimization
One-Pot Sequential Coupling
A streamlined approach involves sequential sulfonation and coupling in a single pot. For example, 2,3-dihydrobenzofuran-5-sulfonyl chloride is generated in situ and reacted directly with piperazine, followed by addition of the pre-activated tetrahydropyrazolo carboxylic acid chloride. This reduces purification steps but requires precise stoichiometric control to minimize side reactions.
Catalytic Enhancements
Palladium-catalyzed cross-coupling methodologies, such as those described in Search Result, may offer alternative pathways. However, the steric bulk of the sulfonyl-piperazine group complicates metal-mediated couplings, making traditional peptide coupling more practical.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (CDCl₃): Signals at δ 3.91 ppm (t, J = 6.1 Hz, 2H, tetrahydropyridinyl CH₂), 2.69 ppm (t, J = 6.3 Hz, 2H, dihydrobenzofuran CH₂), and 1.86–1.69 ppm (m, 4H, cyclohexyl CH₂) confirm ring saturation.
- IR : Stretches at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1150 cm⁻¹ (C–N) validate functional groups.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention times consistent with structural analogs.
Challenges and Limitations
- Regioselectivity in Sulfonation : Competing sulfonation at the 4- or 6-positions of 2,3-dihydrobenzofuran necessitates careful temperature control (−10°C to 0°C) to favor the 5-isomer.
- Coupling Efficiency : Steric hindrance from the tetrahydropyrazolo ring reduces reaction rates, requiring extended reaction times (24–48 h) for complete conversion.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing (4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step pathways. Key steps include:
- Sulfonylation : Reacting a piperazine derivative with 2,3-dihydrobenzofuran-5-sulfonyl chloride under reflux in ethanol or DMF to form the sulfonyl-piperazine intermediate .
- Methanone Coupling : Linking the intermediate to a tetrahydropyrazolo-pyridin moiety via a nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Solvent choice (e.g., DMF, THF) and temperature (reflux conditions) are critical for yield optimization .
- Purification : Recrystallization from DMF-EtOH (1:1) or chromatography to isolate the final product .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : and NMR to confirm proton and carbon environments, particularly for the dihydrobenzofuran and tetrahydropyrazolo-pyridin moieties .
- Mass Spectrometry : HRMS for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and intermolecular interactions .
Q. What methodologies are used to assess solubility and formulation compatibility?
- Methodological Answer :
- pH-Dependent Solubility : Buffer solutions (e.g., ammonium acetate, pH 6.5) are used to simulate physiological conditions .
- Solvent Screening : Testing in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) to determine compatibility for in vitro assays .
Q. How are initial biological activities screened for this compound?
- Methodological Answer :
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or receptor binding assays) using fluorogenic substrates or radiolabeled ligands .
- Structural Analogs : Comparing activity with pyrazolo-pyrimidine or piperazine-based compounds (e.g., triazole derivatives for antifungal activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, palladium catalysts in reductive cyclization reactions improve coupling efficiency .
- In-Line Monitoring : Techniques like HPLC or FTIR to track reaction progress and intermediate stability .
Q. How should contradictory data on biological activity across structural analogs be resolved?
- Methodological Answer :
- Comparative SAR Studies : Analyzing substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding using molecular docking .
- Orthogonal Assays : Validating results with alternative methods (e.g., SPR for binding kinetics vs. cellular viability assays) to rule out assay-specific artifacts .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents (e.g., sulfonyl vs. carbonyl groups) on reactivity .
- Fragment-Based Screening : Identifying critical pharmacophores (e.g., the dihydrobenzofuran ring) via competitive binding assays .
Q. How are advanced analytical methods applied to characterize stability and degradation products?
- Methodological Answer :
- Forced Degradation Studies : Exposing the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify degradation pathways .
- Thermal Analysis : DSC to determine melting points and polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
